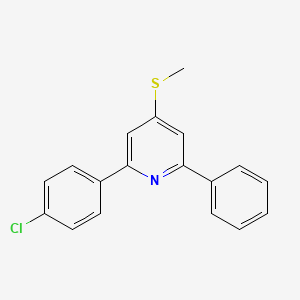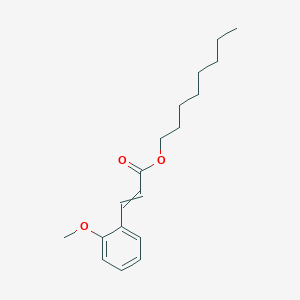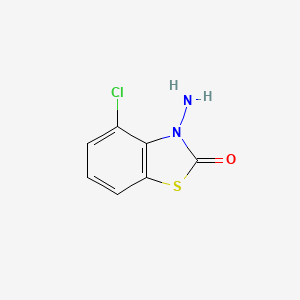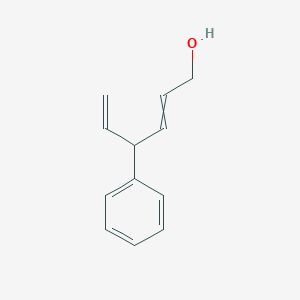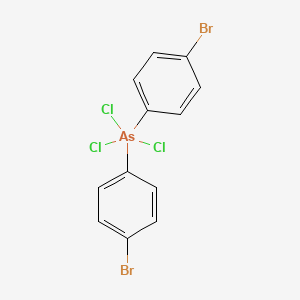
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of two 4-bromophenyl groups and three chlorine atoms attached to a central arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane typically involves the reaction of 4-bromophenyl derivatives with arsenic trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
2C6H4Br+AsCl3→(C6H4Br)2AsCl3
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The arsenic center can undergo oxidation or reduction, altering the oxidation state of arsenic and potentially leading to different products.
Coupling Reactions: The bromophenyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an organic solvent like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or alkoxylated derivatives of the original compound.
Oxidation and Reduction: Products vary depending on the specific oxidation state achieved.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane involves its interaction with molecular targets, such as enzymes or receptors, through its arsenic center and bromophenyl groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-bromophenyl)amine: Similar structure but with an amine group instead of arsenic.
Bis(4-bromophenyl)ether: Contains an ether linkage instead of arsenic.
Bis(4-bromophenyl)methane: Features a methane linkage instead of arsenic.
Uniqueness
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane is unique due to the presence of the arsenic center, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromophenyl groups and trichloroarsane moiety makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
113827-95-5 |
|---|---|
Formule moléculaire |
C12H8AsBr2Cl3 |
Poids moléculaire |
493.3 g/mol |
Nom IUPAC |
bis(4-bromophenyl)-trichloro-λ5-arsane |
InChI |
InChI=1S/C12H8AsBr2Cl3/c14-11-5-1-9(2-6-11)13(16,17,18)10-3-7-12(15)8-4-10/h1-8H |
Clé InChI |
NEJYBGZAIROCNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[As](C2=CC=C(C=C2)Br)(Cl)(Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



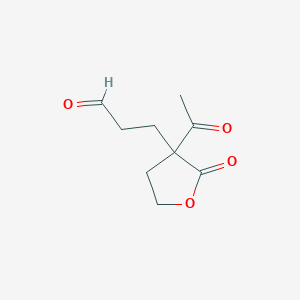
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
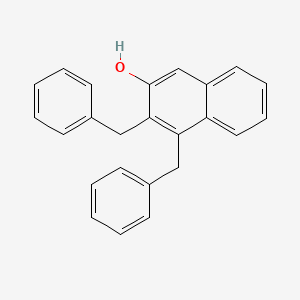
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
